Differentiation via Unique C4-Aldehyde Functionality
The primary differentiator for methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is the presence of a reactive aldehyde group at the C4 position of the pyrrole ring [1]. This functional group is absent in many commercially available, closely related pyrrole-3-carboxylate analogs, such as methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, which lacks any substitution at the C4 position. The formyl group enables specific synthetic transformations like Knoevenagel condensations, imine formation, and oxidations, which are not feasible with the unsubstituted analog .
| Evidence Dimension | Presence of Reactive Aldehyde at C4 |
|---|---|
| Target Compound Data | Contains C4-formyl group (-CHO) |
| Comparator Or Baseline | Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate: No substitution at C4 (H atom) |
| Quantified Difference | Qualitative functional group difference |
| Conditions | N/A - Structural comparison |
Why This Matters
This functional group is essential for any synthetic route requiring C4 derivatization, making the target compound non-substitutable by simpler, more common pyrrole esters.
- [1] PubChem. Methyl 2,5-dimethyl-4-formyl-1H-pyrrole-3-carboxylate. CID: 2798463. View Source
